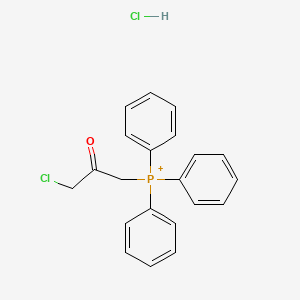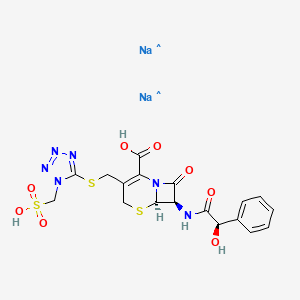
3-Bromo-2-iodo-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 3rd and 2nd positions, respectively, on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 2-iodobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-Bromo-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents like toluene or dioxane.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted biphenyls.
Coupling Products: Formation of biaryl compounds with diverse functional groups, useful in pharmaceuticals and materials science.
科学研究应用
3-Bromo-2-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of 3-Bromo-2-iodo-1,1’-biphenyl in chemical reactions involves the activation of the halogen atoms (bromine and iodine) which act as leaving groups in substitution and coupling reactions. The presence of these halogens facilitates the formation of reactive intermediates that can undergo further transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2-Bromo-1,1’-biphenyl: Similar structure but with bromine at the 2nd position instead of the 3rd.
2-Iodo-1,1’-biphenyl: Contains iodine at the 2nd position without bromine.
3-Bromo-4’-iodo-1,1’-biphenyl: Another biphenyl derivative with different halogen substitution pattern.
Uniqueness
3-Bromo-2-iodo-1,1’-biphenyl is unique due to the specific positioning of bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern makes it a valuable intermediate in organic synthesis and materials science .
属性
分子式 |
C12H8BrI |
|---|---|
分子量 |
359.00 g/mol |
IUPAC 名称 |
1-bromo-2-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
InChI 键 |
YKISVVLDVQEPES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)



![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)


![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)


